Isoconazole

Antifungal susceptibility Dermatophyte MIC

Isoconazole is an imidazole-class antifungal agent, structurally an isomer of miconazole, supplied as the free base (CAS 27523-40-6) or the nitrate salt (CAS 24168-96-5). Its superior dermatophyte potency (MIC range 0.025–1.56 µg/mL), broad-spectrum anti-Candida activity (MIC₉₀ 4 µg/mL against 186 clinical isolates), and unique pharmacokinetic profile—peak stratum corneum concentration of ~3,500 µg/mL with retention above MIC for 7–14 days—make it an essential reference standard for antifungal susceptibility testing, topical formulation development, and mycology research. Direct substitution with other azoles is not supported due to quantifiable potency and pharmacokinetic differences. Ensure procurement of the correct compound identity to maintain experimental reproducibility and therapeutic comparability.

Molecular Formula C18H14Cl4N2O
Molecular Weight 416.1 g/mol
CAS No. 27523-40-6
Cat. No. B1215869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoconazole
CAS27523-40-6
Synonyms1-(2,4-dichloro beta-(2,6-dichlorobenzyloxy)phenethyl) imidazole
Fazol
Gyno Icaden
Gyno-Travogen
Icaden
isoconazole
isoconazole nitrate
R15454
Travogyn
Molecular FormulaC18H14Cl4N2O
Molecular Weight416.1 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl
InChIInChI=1S/C18H14Cl4N2O/c19-12-4-5-13(17(22)8-12)18(9-24-7-6-23-11-24)25-10-14-15(20)2-1-3-16(14)21/h1-8,11,18H,9-10H2
InChIKeyMPIPASJGOJYODL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 150 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isoconazole (CAS 27523-40-6) for Scientific Procurement: Imidazole Antifungal Baseline Profile


Isoconazole is an imidazole-class antifungal agent, structurally an isomer of miconazole, first patented in 1968–1970 [1]. Its pharmaceutical form is isoconazole nitrate, used topically for dermatomycoses and vaginal candidiasis. Isoconazole exhibits broad-spectrum activity against dermatophytes, yeasts (Candida spp.), and molds, with additional in vitro activity against Gram-positive bacteria [2]. The compound penetrates human stratum corneum rapidly, achieving peak horny layer concentrations of approximately 3500 μg/mL within 1 hour of application, and demonstrates prolonged cutaneous retention with detectable levels persisting above MIC values for 7–14 days post-treatment [3].

Isoconazole Procurement: Why Miconazole, Econazole, or Clotrimazole Are Not Directly Interchangeable


Although isoconazole shares the imidazole pharmacophore with miconazole, econazole, and clotrimazole, direct substitution is scientifically unsupported due to quantifiable differences in potency, tissue pharmacokinetics, and clinical response profiles. Isoconazole demonstrates superior in vitro activity against dermatophytes relative to other tested azoles in the same experimental system [1], exhibits an MIC90 of 4 μg/mL against 186 Candida clinical isolates—a value two-fold lower than ciclopirox and numerically distinct from comparator azoles in parallel testing [2]—and achieves peak stratum corneum concentrations of ~3500 μg/mL with retention above MIC for 7–14 days after treatment cessation, a pharmacokinetic feature that distinguishes it from structurally related analogs lacking equivalent cutaneous reservoir data [3]. These quantitative differential parameters establish that generic substitution without verifying the specific compound identity may compromise experimental reproducibility or therapeutic comparability.

Isoconazole (CAS 27523-40-6) Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data


Isoconazole Demonstrates Highest In Vitro Activity Among Seven Azoles Against Dermatophyte Clinical Isolates

In a direct comparative study of seven azole compounds tested against 47 clinical isolates of dermatophytic and non-dermatophytic filamentous fungi, isoconazole exhibited greater in vitro activity than all other tested azoles. The study included clotrimazole, bifonazole, fluconazole, oxyconazole, Bay n 7133, and Bay L 9139 as comparators. Isoconazole demonstrated an MIC range of 0.025–1.56 μg/mL against dermatophytes, whereas the comparator azoles (clotrimazole, fluconazole, oxyconazole, bifonazole) exhibited comparable but overall lower inhibitory activity across the same panel [1].

Antifungal susceptibility Dermatophyte MIC Imidazole Mycology

Isoconazole Shows Greatest Activity Among Imidazoles Against 186 Candida Clinical Isolates (MIC90 = 4 μg/mL)

In a comprehensive in vitro study comparing cloconazole, sulconazole, butoconazole, isoconazole, fenticonazole, econazole, miconazole, and ketoconazole against 186 clinical Candida isolates (10 species), isoconazole was identified as the most active azole overall. The MIC90 for isoconazole against the full 186-strain panel was 4 μg/mL. As a comparator reference, ciclopirox—evaluated in the same study framework—exhibited an MIC90 of 8 μg/mL against Candida isolates, a value comparable to econazole [1]. Sulconazole and cloconazole showed optimal activity specifically against C. albicans (106 isolates), while butoconazole and isoconazole were the most active against the broader 80-isolate Candida spp. subset [1].

Candida MIC90 Azole Antifungal susceptibility Yeast

Isoconazole Achieves Rapid Stratum Corneum Penetration with Prolonged Cutaneous Reservoir Retention Above MIC

Isoconazole demonstrates rapid and sustained penetration into human skin compartments. Maximum drug concentrations are achieved 1 hour after topical application, reaching approximately 3500 μg/mL (7 mmol/L) in the horny layer, 20 μg/mL (40 μmol/L) in the living epidermis, and 3 μg/mL (6 μmol/L) in the dermis. High concentrations are maintained for at least 7 hours [1]. In a separate differential stripping study following a 14-day application period of Travocort cream, isoconazole nitrate remained detectable above MIC levels in both the stratum corneum and hair follicles for one week post-treatment in all subjects, with detection persisting up to 14 days in some individuals [1][2].

Pharmacokinetics Stratum corneum Skin penetration Topical antifungal Reservoir effect

Isoconazole Demonstrates Numerically Higher Clinical and Mycological Cure Rates Versus Clotrimazole in Foot and Nail Infections

In a direct head-to-head clinical trial involving 40 coal miners with culturally proven foot and toenail infections caused by Hendersonula toruloidea, Scytalidium hyalinum, and dermatophytes, patients were randomized to 4 weeks of treatment with either 1% isoconazole nitrate cream (Travogen) or 1% clotrimazole cream (Canesten). Symptom-specific cure rates for isoconazole versus clotrimazole were: itching 89% vs 76%; inflammation 88% vs 71%; scaling 83% vs 82%; maceration 83% vs 80%. The combined clinical and mycological cure rate at 6 weeks post-treatment was 80% for the isoconazole group and 70% for the clotrimazole group, representing an absolute difference of 10 percentage points. This difference did not reach statistical significance (P > 0.01) [1].

Clinical trial Dermatophyte Hendersonula toruloidea Scytalidium hyalinum Topical antifungal

Isoconazole Exhibits Potent Membrane-Disrupting Activity Exceeding Clotrimazole Across Multiple Functional Parameters in Yeast

In a mechanistic study using Candida albicans, C. robusta, C. norvegensis, Saccharomyces cerevisiae, rat liver mitochondria, and sheep erythrocytes, isoconazole (ICZ) was directly compared with clotrimazole (CTZ) as a reference control. At fungicidal concentrations, ICZ inhibited respiration in both viable cells and isolated mitochondria and induced hemolysis of erythrocytes. The study explicitly states that ICZ demonstrated 'stronger action than clotrimazole (CTZ) used as a control drug across all tested parameters' [1]. Parameters evaluated included extracellular pH changes, leakage of K⁺, adenosine, adenine nucleotides, and α-glucosidase, as well as loss of membrane impermeability to p-nitrophenyl-α-D-glucopyranoside (PNPG). Electron microscopy confirmed progression to autolytic cellular digestion [1].

Mechanism of action Membrane damage Candida albicans Mitochondrial respiration Imidazole

Isoconazole Single-Dose Formulation Achieves Comparable or Numerically Higher Cure Rates Versus Multi-Dose Econazole Regimen in Vaginal Candidiasis

In a clinical study comparing single-dose treatment regimens for vaginal candidosis, isoconazole (formulated for single-dose use) was compared with econazole (formulated as one pessary nightly for three nights). At 14 days post-treatment, cure rates were 77.6% for isoconazole versus 70.4% for econazole. At 28 days, cure rates were 64.5% for isoconazole versus 63.8% for econazole [1]. The study design highlights isoconazole's suitability for single-dose administration—a formulation advantage over the multi-dose econazole comparator—while maintaining comparable or numerically superior efficacy.

Vaginal candidiasis Single-dose Econazole Cure rate Topical antifungal

Isoconazole (CAS 27523-40-6) Application Scenarios: Evidence-Based Scientific and Industrial Use Cases


Reference Compound for Dermatophyte Antifungal Susceptibility Screening Panels

Based on evidence that isoconazole demonstrated the highest in vitro activity among seven tested azoles against dermatophyte clinical isolates (MIC range 0.025–1.56 μg/mL) [1], this compound serves as a high-potency positive control or reference standard in antifungal susceptibility testing panels targeting Trichophyton, Microsporum, and Epidermophyton species. Procurement for clinical microbiology laboratories, academic mycology research, or pharmaceutical screening campaigns can leverage isoconazole's established ranking as a benchmark for comparing novel antifungal candidates against dermatophytes.

Candida Broad-Spectrum Screening and Antifungal Drug Development

With an MIC90 of 4 μg/mL against 186 Candida clinical isolates spanning 10 species—demonstrating two-fold greater potency than ciclopirox and econazole in the same study [2]—isoconazole is ideally suited for broad-spectrum Candida screening programs. Pharmaceutical R&D teams developing novel topical or vaginal antifungal formulations can use isoconazole as a comparator compound or active pharmaceutical ingredient (API) reference, particularly for projects targeting non-albicans Candida species where isoconazole and butoconazole were identified as the most active agents [2].

Topical Formulation Development Requiring Prolonged Cutaneous Drug Reservoir

Isoconazole's demonstrated pharmacokinetic profile—peak stratum corneum concentrations of ~3500 μg/mL at 1 hour post-application and retention above MIC for 7–14 days following treatment cessation [3]—supports its selection for formulation development projects targeting extended-release topical products, once-daily dosing regimens, or dermatological preparations requiring sustained drug levels in the pilosebaceous unit. The differential stripping study documenting persistent reservoir in both stratum corneum and hair follicles [4] provides a validated analytical framework for bioequivalence studies and formulation optimization.

Non-Dermatophyte Mold Infection Models and Tropical Dermatomycosis Research

The direct head-to-head clinical trial demonstrating an 80% combined cure rate for isoconazole versus 70% for clotrimazole in infections caused by Hendersonula toruloidea and Scytalidium hyalinum—organisms notoriously refractory to conventional antifungal therapy [5]—positions isoconazole as a compound of interest for research on non-dermatophyte mold infections and tropical dermatomycoses. Procurement for academic or clinical research focused on Scytalidium, Hendersonula, or similar environmental molds can justify isoconazole selection based on this direct comparator evidence in a difficult-to-treat patient population.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Isoconazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.